3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
The compound 3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at the 3-position with a 4-bromophenyl group and at the 6-position with a sulfanyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. This structure combines aromatic heterocycles (pyridazine and oxadiazole) with halogenated phenyl groups, which may influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4OS/c20-14-5-1-12(2-6-14)16-9-10-18(24-23-16)27-11-17-22-19(25-26-17)13-3-7-15(21)8-4-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMVJMUSGBLDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenyl boronic acid and a suitable palladium catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a fluorophenyl hydrazine with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with the pyridazine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromophenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific conductive or luminescent properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of pyridazine derivatives functionalized with oxadiazole-sulfanyl groups. Key structural analogs include:
Table 1: Comparison of Pyridazine-Oxadiazole Derivatives
*Note: The molecular weight for the compound in is calculated based on its formula.
Key Observations:
- Bromine’s polarizability may also influence crystallinity or binding affinity.
- Sulfanyl Linkage : The sulfanyl group (-S-) bridges the pyridazine and oxadiazole rings, contributing to conformational flexibility and modulating electronic delocalization .
Molecular Weight and Physicochemical Properties
Pyridazine-oxadiazole derivatives in have molecular weights ranging from 402.52 to 418.52 g/mol. The target compound’s calculated molecular weight (~443.29 g/mol) exceeds these due to bromine’s mass. Higher molecular weight may impact solubility or bioavailability, necessitating formulation adjustments in drug development contexts .
Biological Activity
Overview
The compound 3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex heterocyclic molecule that incorporates both bromine and fluorine substituents along with an oxadiazole moiety. This structural configuration suggests potential for diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement that may enhance its interaction with biological targets. The presence of halogens (bromine and fluorine) is known to influence the lipophilicity and binding affinity of compounds, potentially leading to increased biological activity.
Anticancer Properties
Research has shown that derivatives of oxadiazole exhibit significant anticancer activities. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (human cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo fibroblast)
A study indicated that oxadiazole derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The specific compound may share similar mechanisms due to its structural components.
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been attributed to their interference with bacterial cell wall synthesis and function. Notably, oxadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of 3-(4-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine may be explained through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis.
Study on Oxadiazole Derivatives
A comprehensive study by Maftei et al. reported on various oxadiazole derivatives, highlighting their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The study noted that modifications in the structure significantly impacted the potency against different cell lines .
Anticancer Activity Assessment
In vitro studies evaluated the anticancer properties of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines. This suggests that similar structural motifs in the target compound could yield comparable or enhanced anticancer efficacy .
Data Tables
| Biological Activity | IC50 Values (µM) | Tested Cell Lines |
|---|---|---|
| Anticancer | 92.4 | HeLa, CaCo-2, 3T3-L1 |
| Antimicrobial | Varies | E. coli, S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
